REACTION_CXSMILES
|
C(O)C1C=CC=CC=1.[N+](C1C=C(C=CC=1)C(Cl)=O)([O-])=O.[N+:21]([C:24]1[CH:25]=[C:26]([CH:37]=[CH:38][CH:39]=1)[C:27]([O:29][CH2:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)=[O:28])([O-])=O>CCOCC.C(O)C.[Pt]=O>[NH2:21][C:24]1[CH:25]=[C:26]([CH:37]=[CH:38][CH:39]=1)[C:27]([O:29][CH2:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)=[O:28]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for eighteen hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
WASH
|
Details
|
washed twice with aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluted with 1:1 CH2Cl2
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |